
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Boc-Pip, and it belongs to the class of compounds known as piperidines. This compound has been shown to have a range of biochemical and physiological effects, and it is therefore of interest to researchers in various fields.
Mécanisme D'action
The mechanism of action of Boc-Pip is not fully understood, but it is believed to act as a nucleophile in chemical reactions. The sulfonyl group in Boc-Pip is electron-withdrawing, which makes the nitrogen atom in the piperidine ring more nucleophilic. This increased nucleophilicity allows Boc-Pip to react with a variety of electrophiles, including carboxylic acids, aldehydes, and ketones.
Biochemical and Physiological Effects:
Boc-Pip has been shown to have a range of biochemical and physiological effects. One of the key effects of Boc-Pip is its ability to inhibit the activity of enzymes that are involved in the breakdown of peptides. This inhibition can lead to an increase in the half-life of peptides in the body, which can enhance their biological activity. Boc-Pip has also been shown to have anti-inflammatory and analgesic effects, which make it of interest to researchers studying pain management and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using Boc-Pip in lab experiments is its versatility. Boc-Pip can be used in a wide range of chemical reactions, which makes it a valuable tool for researchers in various fields. Additionally, Boc-Pip is relatively easy to synthesize, which makes it readily available to researchers. However, one of the limitations of Boc-Pip is its potential toxicity. Like many chemical compounds, Boc-Pip can be toxic if not handled properly, which requires researchers to take appropriate safety precautions.
Orientations Futures
There are a number of potential future directions for research involving Boc-Pip. One area of interest is the development of new peptide-based drugs using Boc-Pip as a protecting group. Researchers are also exploring the use of Boc-Pip in the synthesis of other bioactive compounds, such as natural products and small molecules. Additionally, there is potential for Boc-Pip to be used in the development of new materials, such as polymers and nanomaterials. Overall, the versatility and potential applications of Boc-Pip make it an exciting area of research for scientists in various fields.
Méthodes De Synthèse
The synthesis of Boc-Pip involves a multi-step process that has been well-established in the literature. The first step involves the reaction of N-methylpiperidine with benzenesulfonyl chloride, which results in the formation of N-methylpiperidine-3-sulfonyl chloride. This intermediate is then reacted with Boc-anhydride to give the final product, Boc-Pip.
Applications De Recherche Scientifique
Boc-Pip has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. One of the key applications of Boc-Pip is in the synthesis of peptide-based drugs. Peptides are short chains of amino acids that have a wide range of biological activities, and they are therefore of great interest to researchers in the pharmaceutical industry. Boc-Pip is often used as a protecting group for the amine group of the terminal amino acid in a peptide sequence, which allows for selective activation of the amine group during peptide synthesis.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-13(16)11-6-5-9-15(10-11)19(17,18)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJZCNBOGMBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
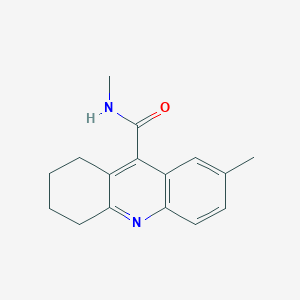
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
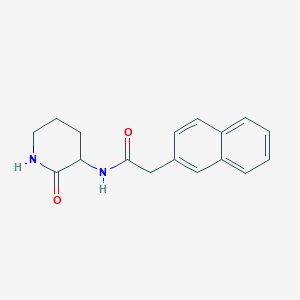

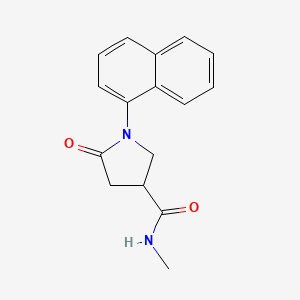
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
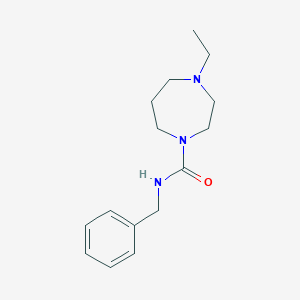
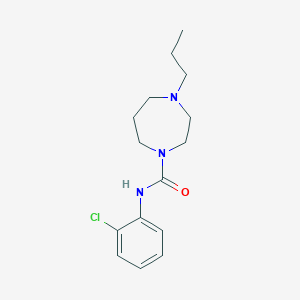
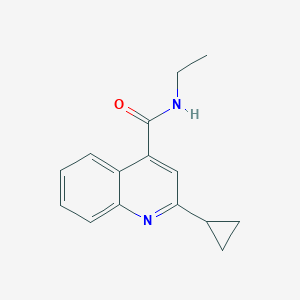
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)